Description

Structure

3D Structure

Properties

IUPAC Name |

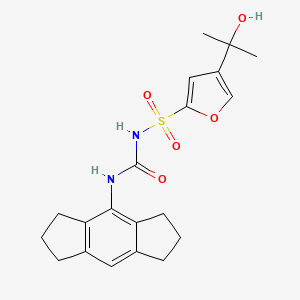

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUSXLKCTQDPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047301 | |

| Record name | CP-456773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210826-40-7 | |

| Record name | MCC-950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-456773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCC-950 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MCC950 on the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in a wide array of inflammatory diseases. MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its direct molecular target, its impact on biochemical functions of NLRP3, and its downstream cellular effects. This guide also includes a compilation of quantitative data on this compound's efficacy and detailed protocols for key experiments to assess its activity, intended for use by researchers and professionals in the field of drug development and immunology.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, trigger the assembly and activation of the inflammasome complex.

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC then polymerizes into a large structure known as the ASC speck, which serves as a platform for the recruitment and proximity-induced activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death called pyroptosis.

This compound: A Potent and Specific Inhibitor of NLRP3

This compound (also known as CP-456,773) is a diarylsulfonylurea-containing compound that has been extensively characterized as a specific inhibitor of the NLRP3 inflammasome. It has been shown to be effective in numerous preclinical models of NLRP3-driven diseases. This compound specifically blocks NLRP3 activation and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[1]

Core Mechanism of Action of this compound

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein, preventing the conformational changes necessary for its activation.

Direct Binding to the NACHT Domain

This compound directly targets the central NACHT domain of NLRP3, which possesses ATPase activity.[2] Specifically, this compound interacts with the Walker B motif within the NACHT domain.[2][3] The Walker B motif is crucial for ATP hydrolysis.

Inhibition of NLRP3 ATPase Activity

By binding to the Walker B motif, this compound blocks the ATP hydrolysis function of the NACHT domain.[2][4] This inhibition of ATPase activity is a key event in the mechanism of action of this compound. The inability of NLRP3 to hydrolyze ATP prevents the necessary conformational changes required for its activation and oligomerization.[4] This locks NLRP3 in a closed, inactive state.[4]

Prevention of Inflammasome Assembly and Downstream Signaling

By stabilizing the inactive conformation of NLRP3, this compound prevents the downstream events of inflammasome activation:

-

Inhibition of ASC Oligomerization: As NLRP3 fails to oligomerize, it cannot recruit the adaptor protein ASC. Consequently, the formation of the characteristic ASC speck is blocked.[1]

-

Suppression of Caspase-1 Activation and Cytokine Release: The lack of ASC speck formation prevents the recruitment and activation of pro-caspase-1. This, in turn, inhibits the processing and release of mature IL-1β and IL-18.[1][5]

Importantly, this compound acts downstream of potassium efflux, a common trigger for NLRP3 activation, and does not interfere with the initial priming step of NLRP3 expression.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various cellular systems. The following table summarizes key inhibitory concentrations (IC50) and binding affinity data.

| Parameter | Value | Cell Type/System | Species | Stimulus | Reference |

| IL-1β Release IC50 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | [1][6][7] |

| 8.1 nM | Monocyte-Derived Macrophages (HMDMs) | Human | ATP | [1][6] | |

| 124 nM | THP-1 cells | Human | Nigericin + LPS | [8] | |

| 530 nM | Primary Human Monocytes | Human | Nigericin + LPS | [8] | |

| 430 nM | Monocyte-Derived Macrophages (hMDM) | Human | Nigericin + LPS | [8] | |

| 627 nM | Whole Blood | Human | Nigericin + LPS | [5] | |

| 70.4 nM | Peripheral Blood Mononuclear Cells (PBMCs) from MWS patients | Human | LPS | [5] | |

| 41.3 nM | Peripheral Blood Mononuclear Cells (PBMCs) | Human | - | [5] | |

| 60 nM | Neonatal Microglia | Mouse | ATP | [9] | |

| ASC Oligomerization IC50 | ~100 nM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | [1] |

| Cell Death IC50 | 0.2 µM | THP-1-derived macrophages | Human | Nigericin + LPS | [10] |

Detailed Experimental Protocols

NLRP3 Inflammasome Activation and IL-1β Quantification by ELISA

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the subsequent measurement of secreted IL-1β.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

-

Complete RPMI-1640 medium

-

LPS (1 µg/mL)

-

This compound

-

ATP (5 mM) or Nigericin (10 µM)

-

ELISA kit for mouse or human IL-1β

-

96-well plates

Procedure:

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with 1 µg/mL LPS in serum-free medium for 3-4 hours.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes.

-

Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11][12][13]

-

Data Analysis: Calculate the IC50 value by plotting the IL-1β concentration against the log of the this compound concentration and fitting the data to a dose-response curve.

Analysis of ASC Oligomerization by Western Blotting

This protocol allows for the detection of ASC oligomers, a hallmark of inflammasome activation.

Materials:

-

Primed and activated macrophages (from a 6-well plate)

-

Ice-cold PBS

-

Lysis buffer (e.g., Triton X-100 based buffer)

-

Disuccinimidyl suberate (DSS) cross-linker

-

Laemmli sample buffer

-

SDS-PAGE and Western blotting equipment

-

Anti-ASC antibody

Procedure:

-

Cell Lysis: After stimulation, collect the cells and lyse them in a suitable lysis buffer.

-

Centrifugation: Centrifuge the lysate to separate the soluble fraction (containing ASC monomers) from the insoluble pellet (containing ASC oligomers).

-

Pellet Resuspension: Carefully wash the pellet with PBS and resuspend it in PBS.

-

Cross-linking: Add freshly prepared DSS to the resuspended pellet to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.

-

Quenching: Quench the cross-linking reaction by adding Tris-HCl.

-

Sample Preparation: Centrifuge to pellet the cross-linked ASC oligomers and resuspend the pellet directly in Laemmli sample buffer.

-

Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-ASC antibody to visualize ASC monomers, dimers, and higher-order oligomers.[14][15][16]

Visualization of ASC Speck Formation by Immunofluorescence Microscopy

This protocol enables the direct visualization of ASC specks within cells.[17][18][19]

Materials:

-

Macrophages cultured on glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary anti-ASC antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Culture and treat the cells on coverslips as described in protocol 5.1.

-

Fixation: Fix the cells with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Staining: Incubate with the primary anti-ASC antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize the ASC specks using a confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.[20]

Measurement of NLRP3 ATPase Activity

This protocol describes how to measure the ATPase activity of NLRP3 and assess the inhibitory effect of this compound using a commercial kit like ADP-Glo™.[21][22][23]

Materials:

-

Purified recombinant NLRP3 protein or cell lysates containing NLRP3

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plate compatible with a luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, set up the ATPase reaction containing the NLRP3 protein/lysate, reaction buffer, and varying concentrations of this compound.

-

Initiate Reaction: Add ATP to initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Measure Luminescence: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the ATPase activity.

-

Data Analysis: Determine the effect of this compound on NLRP3 ATPase activity by comparing the luminescence in the presence and absence of the inhibitor.

Visualizations of Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

This compound Mechanism of Action

Caption: Mechanism of this compound action on NLRP3.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory effects.

Conclusion and Future Directions

This compound is a cornerstone tool for studying the NLRP3 inflammasome and a promising therapeutic candidate for a multitude of inflammatory diseases. Its well-defined mechanism of action, centered on the direct inhibition of NLRP3's ATPase activity, provides a solid foundation for the rational design of next-generation NLRP3 inhibitors. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers to further investigate the role of the NLRP3 inflammasome in health and disease and to evaluate the efficacy of novel therapeutic agents targeting this critical inflammatory pathway. Future research will likely focus on the clinical development of this compound and its analogs, as well as exploring potential off-target effects and resistance mechanisms.

References

- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. inflammasomelab.com [inflammasomelab.com]

- 4. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rat IL-1 beta-Cell Lysates ELISA Kit (ERIL1B) - Invitrogen [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. file.elabscience.com [file.elabscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. adipogen.com [adipogen.com]

- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 3.4.2. Measurement of NLRP3 ATPase Activity Using ADP Glo [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. ATPase assay/ADP-glo kit [protocols.io]

MCC950's Precise Strike: Unraveling the Binding Site on the NLRP3 Inflammasome Core

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals, this document elucidates the specific binding site and mechanism of action of MCC950, a potent and selective inhibitor of the NLRP3 inflammasome. Through a synthesis of cryo-electron microscopy (cryo-EM) data, biochemical assays, and mutagenesis studies, we present a comprehensive overview of this critical interaction for the development of next-generation anti-inflammatory therapeutics.

The Epicenter of Inhibition: A Cleft in the NACHT Domain

This compound directly targets the central NACHT domain of the NLRP3 protein, a crucial engine for inflammasome assembly and activation. Structural studies have pinpointed the binding site to a specific cleft that connects four subdomains of the NACHT domain with the leucine-rich repeat (LRR) transition region. This strategic location places this compound in close proximity to the Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis—a process indispensable for NLRP3 activation.[1][2]

Cryo-EM structures of human and mouse NLRP3 in complex with this compound (or its analogue CRID3) have provided a high-resolution map of the binding pocket.[1][3] The central sulfonylurea group of this compound forms key interactions within this pocket, effectively locking the NLRP3 protein in an inactive conformation and preventing the conformational changes necessary for its activation.[1][4]

Molecular dynamics simulations and mutagenesis studies have further illuminated the precise molecular interactions. These studies have shown that this compound establishes a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. Notably, residues within and flanking the Walker B motif are critical for this interaction.[4] For instance, molecular dynamics simulations have highlighted the importance of F304, which engages in stacking interactions with the aromatic ring of this compound.[4]

Quantitative Analysis of this compound-NLRP3 Interaction

The potency and affinity of this compound for NLRP3 have been quantified across various experimental systems. The following table summarizes key quantitative data, providing a comparative look at the inhibitor's performance in different contexts.

| Parameter | Value | Cell Type/System | Stimulus | Reference |

| IC₅₀ | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | [5] |

| IC₅₀ | 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | Not Specified | [5] |

| IC₅₀ | ~24 nM | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | [6] |

| IC₅₀ | 0.2 µM | THP-1-derived macrophages | LPS and nigericin | [7] |

| IC₅₀ | 14.3 nM | THP-1 cells | LPS and nigericin | [8] |

| K_D | 224 nM | Recombinant NLRP3ΔLRR | Surface Plasmon Resonance | [6] |

| K_D | 10.6 nM | Recombinant NLRP3ΔLRR (in the presence of ATP) | Surface Plasmon Resonance | [6] |

Elucidating the Binding Site: Key Experimental Protocols

The identification and characterization of the this compound binding site on NLRP3 have been made possible through a combination of innovative experimental techniques. Below are detailed methodologies for the key experiments cited.

Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique to identify direct binding partners of a small molecule.

-

Probe Synthesis: A photo-reactive analog of this compound is synthesized. This probe typically contains a photoreactive group (e.g., benzophenone or diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry).[6][7][9]

-

Incubation: The photo-affinity probe is incubated with cell lysates or recombinant NLRP3 protein. A parallel control experiment is performed with an excess of this compound to demonstrate competition for the binding site.[6][10]

-

UV Cross-linking: The mixture is exposed to UV light of a specific wavelength (e.g., 365 nm) to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding target (NLRP3).[6][10]

-

Enrichment and Identification: The tagged protein-probe complex is enriched using affinity purification (e.g., streptavidin beads if a biotin tag is used after click chemistry). The enriched proteins are then identified by immunoblotting or mass spectrometry.[9]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay identifies protein targets by observing their stabilization against proteolysis upon ligand binding.

-

Lysate Preparation: Cell lysates containing the target protein (NLRP3) are prepared.[6][11]

-

Compound Incubation: The lysates are incubated with this compound or a vehicle control.[6][11]

-

Protease Digestion: A protease (e.g., pronase or thermolysin) is added to the lysates. The binding of this compound to NLRP3 is expected to induce a conformational change that protects it from proteolytic degradation.[6][10]

-

Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and immunoblotting using an antibody specific to NLRP3. A higher amount of intact NLRP3 in the this compound-treated sample compared to the control indicates a direct binding interaction.[6][10]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of protein-ligand complexes.

-

Sample Preparation: Purified NLRP3 protein is incubated with this compound (or its analogue) to form a stable complex.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure of the complex.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected from different orientations.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the NLRP3-MCC950 complex.[2] This 3D map allows for the visualization of the binding pocket and the specific interactions between the ligand and the protein.

Visualizing the Mechanism of Action

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the inhibitory effect of this compound.

Caption: NLRP3 inflammasome activation pathway and this compound inhibition.

Caption: Key experimental workflows for identifying the this compound binding site.

References

- 1. rcsb.org [rcsb.org]

- 2. biorxiv.org [biorxiv.org]

- 3. rcsb.org [rcsb.org]

- 4. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

MCC950: A Potent and Specific Inhibitor of NLRP3 Inflammasome-Mediated Pyroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits NLRP3 activation and subsequent pyroptosis, a pro-inflammatory form of programmed cell death. This document details the direct interaction of this compound with the NLRP3 protein, its impact on downstream signaling events, and standardized experimental protocols for assessing its efficacy. Quantitative data from various studies are summarized to provide a comparative analysis of this compound's inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction: The NLRP3 Inflammasome and Pyroptosis

The innate immune system provides the first line of defense against invading pathogens and endogenous danger signals. Central to this response is the activation of inflammasomes, which are multi-protein complexes that trigger inflammatory cascades. The NLRP3 inflammasome is one of the most extensively studied inflammasomes and is activated by a diverse array of stimuli, including microbial components, crystalline substances, and metabolic dysregulation.

Activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, typically initiated by microbial ligands such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second activation signal, triggered by stimuli like ATP, nigericin, or monosodium urate (MSU) crystals, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1]

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves its substrates, including pro-IL-1β and pro-IL-18, into their mature, pro-inflammatory forms.[1] Crucially, activated caspase-1 also cleaves gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of IL-1β, IL-18, and other cellular contents. This form of lytic, pro-inflammatory cell death is termed pyroptosis.[2][3]

Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), atherosclerosis, and neurodegenerative disorders, the development of specific inhibitors is of significant therapeutic interest.[1][2]

This compound: Mechanism of Action

This compound is a diarylsulfonylurea-containing small molecule that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action has been elucidated through extensive research, revealing a direct interaction with the NLRP3 protein.

Direct Binding to the NLRP3 NACHT Domain

This compound directly binds to the central NACHT domain of the NLRP3 protein.[4][5][6][7] Specifically, it interacts with the Walker B motif within the NACHT domain, a critical region for ATP hydrolysis.[4][5][6] This binding is non-covalent and occurs with high affinity.[5] By binding to this site, this compound locks NLRP3 in an inactive conformation, thereby preventing the ATP hydrolysis that is essential for NLRP3 oligomerization and subsequent inflammasome assembly.[4][5][6]

Specificity for the NLRP3 Inflammasome

A key feature of this compound is its high specificity for the NLRP3 inflammasome. Studies have shown that this compound does not inhibit other known inflammasomes, such as AIM2, NLRC4, or NLRP1.[1] This specificity is crucial for its potential as a therapeutic agent, as it avoids the broad immunosuppression that can be associated with less specific anti-inflammatory drugs.

Inhibition of Downstream Events

By preventing NLRP3 inflammasome activation, this compound effectively blocks all downstream signaling events. This includes the inhibition of:

-

Caspase-1 activation: this compound prevents the auto-cleavage of pro-caspase-1.[2][8]

-

Gasdermin D (GSDMD) cleavage: Consequently, the cleavage of GSDMD by active caspase-1 is inhibited.[2][3][8]

-

Cytokine release: The release of mature IL-1β and IL-18 is significantly reduced in the presence of this compound.[1][9][10]

-

Pyroptosis: By preventing GSDMD pore formation, this compound inhibits pyroptotic cell death and the associated release of cellular contents.[2][3]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in numerous studies across various cell types and using different NLRP3 activators. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of this compound.

| Cell Type | Species | NLRP3 Activator | Measured Outcome | IC50 (nM) | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | IL-1β release | 7.5 | [11] |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | IL-1β release | 8.1 | [11] |

| THP-1 derived macrophages | Human | Nigericin | Pyroptosis | 200 | [12] |

| Human Monocytes | Human | Nigericin | IL-1β release | 14.3 | [13] |

| J774A.1 Macrophages | Mouse | Nigericin | IL-1β release | ~10 | [13] |

Note: IC50 values can vary depending on experimental conditions, including cell density, activator concentration, and incubation times.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in inhibiting pyroptosis.

In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound

This protocol describes the induction of NLRP3 inflammasome activation in macrophages using LPS and nigericin, and the assessment of this compound's inhibitory effect.

Cell Culture and Differentiation:

-

THP-1 Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Macrophage Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and rest the cells for 24 hours before the experiment.

Inflammasome Activation and Inhibition:

-

Priming: Prime the differentiated THP-1 macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.

-

This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin, for 1-2 hours.

Assessment of Inhibition:

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of mature IL-1β and IL-18 using commercially available ELISA kits.

-

Pyroptosis Quantification: Assess cell death and membrane integrity using a lactate dehydrogenase (LDH) cytotoxicity assay on the collected supernatants.

-

Western Blot Analysis: Lyse the cells to prepare protein extracts. Perform Western blotting to detect the cleavage of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies pyroptosis by measuring the release of the cytosolic enzyme LDH into the cell culture supernatant upon membrane rupture.

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

96-well plate reader

Procedure:

-

After the experimental treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

Western Blot for Caspase-1 and GSDMD Cleavage

This method is used to visualize the cleavage of pro-caspase-1 and GSDMD, which are hallmarks of inflammasome activation and pyroptosis.

Procedure:

-

After treatment, collect the cell culture supernatants and lyse the adherent cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein from both the supernatants (for cleaved caspase-1) and cell lysates on a 12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for caspase-1 (detecting both pro-caspase-1 and the cleaved p20 subunit) and GSDMD (detecting both the full-length and the N-terminal fragment) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A generalized experimental workflow for assessing this compound's inhibitory effects.

In Vivo Studies

The efficacy of this compound has also been demonstrated in various in vivo models of inflammatory diseases. Administration of this compound, typically via intraperitoneal injection or oral gavage, has been shown to reduce inflammation and disease severity in models of cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, and spinal cord injury.[9][14] For instance, in a mouse model of CAPS, this compound treatment rescued neonatal lethality.[15] In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound attenuated disease severity.[15]

Example In Vivo Protocol (Mouse Model of Acute Inflammation):

-

Animal Model: Use C57BL/6 mice.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the inflammatory challenge.[14]

-

Inflammatory Challenge: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 20 mg/kg).

-

Sample Collection: At a specified time point (e.g., 6 hours) after the LPS challenge, collect blood via cardiac puncture and peritoneal lavage fluid.

-

Analysis: Measure cytokine levels (IL-1β, IL-18) in the serum and peritoneal lavage fluid by ELISA.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its high potency and specificity for the NLRP3 inflammasome make it an invaluable asset for dissecting the role of NLRP3 in various pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its in vitro and in vivo evaluation. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of inhibiting pyroptosis through the targeted blockade of the NLRP3 inflammasome with this compound.

References

- 1. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Activating THP1-derived macrophage in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibiting the inflammasome with this compound counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. immunopathol.com [immunopathol.com]

- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Inhibiting the NLRP3 Inflammasome With this compound Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]

- 15. IL-1β and IL-18 ELISA [bio-protocol.org]

MCC950: A Comprehensive Technical Guide to a Potent and Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. MCC950 has emerged as a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome, serving as an invaluable chemical probe to dissect its function in health and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its utility as a chemical probe.

Mechanism of Action

This compound directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[1][2][3][4] This interaction locks NLRP3 in an inactive conformation, thereby preventing its ATP hydrolysis activity, a critical step for inflammasome assembly and activation.[1][2][3][4] Consequently, this compound blocks the downstream events of NLRP3 activation, including the oligomerization of the adaptor protein ASC, activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[5][6][7] this compound has been shown to inhibit both the canonical and non-canonical NLRP3 inflammasome activation pathways.[6]

Data Presentation

In Vitro Potency and Selectivity

This compound exhibits nanomolar potency in inhibiting NLRP3 activation in various immune cell types. Its selectivity for NLRP3 over other inflammasomes, such as AIM2 and NLRC4, is a key feature that makes it a valuable research tool.[6][8][9]

| Cell Type | NLRP3 Activator(s) | Assay Readout | IC50 (nM) | Reference(s) |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | IL-1β release | 7.5 | [9] |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP/Nigericin | IL-1β release | 8.1 | [9] |

| Human THP-1 monocytes | LPS + Nigericin | IL-1β release | 124 | [10] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) from CAPS patients | Constitutive | IL-1β release | - | [11] |

| Mouse Neonatal Microglia | LPS + ATP | IL-1β release | 60 | [10] |

Selectivity Profile:

| Inflammasome | Activator(s) | Cell Type | Effect of this compound | Reference(s) |

| AIM2 | Poly(dA:dT) | BMDMs | No significant inhibition | [6] |

| NLRC4 | S. typhimurium | BMDMs | No significant inhibition | [9] |

| NLRP1 | - | - | No significant inhibition | [9] |

Off-Target Activity

While highly selective for NLRP3, this compound has been reported to have off-target activity against carbonic anhydrase 2 (CA2), albeit at much higher concentrations than those required for NLRP3 inhibition.[1][8][12][13]

| Target | Assay | IC50 (µM) | Reference(s) |

| Carbonic Anhydrase 2 (CA2) | Esterase activity | 11 | [1][8][12][13] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.

| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference(s) |

| Mouse (C57BL/6) | 20 mg/kg p.o. | 25,333 | - | 163,410 | 68 | [9] |

| Mouse (C57BL/6) | 3 mg/kg i.v. | - | - | - | - | [14] |

| Mouse (C57BL/6) | 3 mg/kg p.o. | 8488 | 0.25 | 48,937 | 99 | [14] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of NLRP3-Mediated IL-1β Secretion

This protocol describes a standard in vitro assay to determine the potency of this compound in inhibiting NLRP3 inflammasome activation in macrophages.

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound

-

Opti-MEM I Reduced Serum Medium

-

IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Prime the cells with LPS (1 µg/mL for THP-1, 10 ng/mL for BMDMs) in serum-free Opti-MEM for 3-4 hours.[10][15]

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

-

Activate the NLRP3 inflammasome by adding ATP (5 mM for 1 hour) or Nigericin (10 µM for 1 hour).[10][15]

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Protocol 2: Visualization of ASC Oligomerization by Immunofluorescence

This protocol allows for the direct visualization of a key upstream event in inflammasome activation, the formation of the ASC speck.

Materials:

-

Macrophages (e.g., BMDMs or THP-1 cells)

-

LPS

-

Nigericin or ATP

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Glass coverslips in a 12-well plate

-

Confocal microscope

Procedure:

-

Seed macrophages on glass coverslips in a 12-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[16]

-

Prime the cells with LPS (500 ng/mL for 4 hours).[16]

-

Pre-treat with this compound or vehicle control for 30-60 minutes.

-

Activate the inflammasome with Nigericin (5 µM for 30 minutes) or ATP (5 mM for 20 minutes).[16]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[16]

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.[16]

-

Incubate the cells with the primary anti-ASC antibody overnight at 4°C.[16]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[16]

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.[16]

-

Mount the coverslips onto microscope slides.

-

Visualize the ASC specks using a confocal microscope. ASC specks appear as a single, large, perinuclear aggregate of ASC protein.

Protocol 3: NLRP3 ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of NLRP3 and the inhibitory effect of this compound.

Materials:

-

Recombinant human NLRP3 protein

-

ATP

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection assay

Procedure:

-

Incubate recombinant NLRP3 protein with varying concentrations of this compound in the assay buffer for 15 minutes at 37°C in a 96-well plate.

-

Initiate the reaction by adding a final concentration of 25 µM ATP.

-

Incubate the reaction mixture for 40 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the ATPase activity of NLRP3.

-

Determine the inhibitory effect of this compound on NLRP3 ATPase activity.

Mandatory Visualizations

Signaling Pathways

Conclusion

This compound is a cornerstone chemical probe for the study of the NLRP3 inflammasome. Its high potency and selectivity allow for the precise interrogation of NLRP3's role in a multitude of biological processes and disease models. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and quantitative data to facilitate robust and reproducible experimental design. As research into NLRP3-driven inflammation continues to expand, the principled use of well-characterized chemical probes like this compound will be essential for advancing our understanding and developing novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective NLRP3 inhibitor this compound hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 12. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]

- 16. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of MCC950: An In-depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a critical tool in the study of inflammatory diseases. Its ability to block the activation of the NLRP3 inflammasome holds significant therapeutic promise. Understanding the cellular pharmacokinetics of this compound—how it enters cells, where it localizes, and the concentrations at which it is effective—is paramount for its application in both preclinical research and potential clinical development. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Cellular Uptake of this compound

While direct experimental studies detailing the specific transport mechanism of this compound across the plasma membrane are not extensively available, the evidence from numerous in vitro studies suggests that this compound is cell-permeable. As a small molecule diarylsulfonylurea, it is likely to enter cells through passive diffusion across the lipid bilayer, driven by its concentration gradient. This is supported by its demonstrated efficacy in a variety of cell types in culture without the need for specific permeabilizing agents.

Subcellular Distribution and Target Engagement

Upon entering the cell, this compound's primary site of action is the cytoplasm, where it directly interacts with the NLRP3 protein. Studies have confirmed that this compound directly engages with endogenous NLRP3 within intact human macrophage cells[1]. The direct binding of this compound to the NACHT domain of NLRP3 has been demonstrated using techniques such as the Cellular Thermal Shift Assay (CETSA)[2][3][4]. This interaction prevents ATP hydrolysis, a critical step for NLRP3 activation and subsequent inflammasome assembly[5][6][7][8].

In vivo studies using radiolabeled [11C]this compound in mice have provided insights into its tissue distribution. Positron Emission Tomography (PET) imaging revealed significant uptake in the liver, with secondary renal excretion. Notably, ex vivo autoradiography of aortas from atherosclerotic mice showed heterogeneous uptake of [11C]this compound in atherosclerotic plaques, indicating its ability to reach and accumulate in inflamed tissues[9].

Quantitative Data on this compound Activity and Distribution

The following tables summarize key quantitative data related to the efficacy and distribution of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDM) | IL-1β ELISA | Inhibition of IL-1β release | ~7.5 nM | [10] |

| Human Monocyte-Derived Macrophages (HMDM) | IL-1β ELISA | Inhibition of IL-1β release | ~8.1 nM | [10] |

| Human Peripheral Blood Mononuclear Cells (PBMC) | IL-1β ELISA | Inhibition of IL-1β release | Nanomolar range | [6] |

| THP-1 derived macrophages | Cell Death Assay | Inhibition of pyroptosis | 0.2 µM | [11][12] |

| Human Monocyte Derived Macrophages | IL-1β Production | Inhibition of IL-1β | IC50 of metabolite 2a: 1238 nM (170-fold less active than this compound) | [13] |

Table 2: In Vivo and Ex Vivo Distribution of [11C]this compound in Mice

| Tissue/Region | Method | Observation | Reference |

| Liver | Small Animal PET Imaging | Considerable uptake, stabilizing by 20 min (7-8.5 SUV) | [9] |

| Aortic atherosclerotic plaques (ApoE-/- mice) | Ex vivo Autoradiography | Heterogeneous uptake (48 ± 17 %ID/m²) | [9] |

| Aortic lesions (ApoE-/- mice with this compound block) | Ex vivo Autoradiography | Increased uptake by 117% (104 ± 15 %ID/m²) | [9] |

| Intestine (ApoE-/- mice with this compound block) | Small Animal PET Imaging | Increased uptake by 108% (11.0 ± 3.7 %ID/g) | [9] |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway for NLRP3 Inflammasome Inhibition

The following diagram illustrates the molecular mechanism by which this compound inhibits the NLRP3 inflammasome.

Caption: Mechanism of this compound-mediated inhibition of the NLRP3 inflammasome.

Generalized Experimental Workflow for Assessing Cellular Uptake and Distribution

This diagram outlines a typical workflow for investigating the cellular uptake and subcellular distribution of a small molecule inhibitor like this compound.

Caption: Workflow for studying the cellular uptake and distribution of this compound.

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on IL-1β production in macrophages[6].

Objective: To determine the dose-dependent inhibition of NLRP3 inflammasome activation by this compound.

Cell Types: Mouse Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

This compound

-

ATP or Nigericin

-

ELISA kit for IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed BMDMs or PBMCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

-

NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for confirming the direct binding of this compound to NLRP3 in intact cells[2][4][11][14][15][16][17][18].

Objective: To demonstrate target engagement of this compound with NLRP3 by assessing changes in the thermal stability of NLRP3.

Cell Type: THP-1 derived macrophages or other cells expressing endogenous NLRP3.

Materials:

-

Complete cell culture medium

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-NLRP3 antibody

-

Anti-GAPDH or other loading control antibody

Procedure:

-

Cell Treatment: Treat cultured cells with this compound (e.g., 0.1, 1, 5, or 10 µM) or vehicle control for 1 hour at 37°C.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

-

Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 50°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

-

Western Blot Analysis: Perform Western blotting to detect the levels of soluble NLRP3 and a loading control at each temperature.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble NLRP3 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general method for measuring the concentration of this compound within cells[19][20][21].

Objective: To quantify the amount of this compound that has been taken up by cells.

Cell Type: Any relevant cell line.

Materials:

-

Complete cell culture medium

-

This compound

-

Ice-cold PBS

-

Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)

-

Cell scraper

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Treatment: Seed cells in culture plates and treat with a known concentration of this compound for various time points.

-

Cell Harvesting and Washing: At each time point, remove the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular this compound.

-

Cell Lysis and Extraction: Lyse the cells by adding an organic solvent and scraping the cells. An internal standard should be added at this step for accurate quantification.

-

Sample Processing: Vortex the cell lysates and centrifuge to pellet cell debris. Collect the supernatant containing the extracted this compound.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Data Normalization: Normalize the intracellular this compound concentration to the cell number or total protein content of the cell lysate.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent and specific inhibition of the NLRP3 inflammasome. Its apparent ability to readily cross the cell membrane and engage its cytoplasmic target, NLRP3, is fundamental to its activity. While the precise mechanisms of its cellular uptake are yet to be fully elucidated, the available data strongly suggest passive diffusion. The distribution of this compound to inflammatory sites in vivo further underscores its potential. The experimental protocols provided herein offer a framework for researchers to further investigate the cellular pharmacology of this compound and other novel inflammasome inhibitors. A deeper understanding of the cellular uptake and distribution of such molecules will be crucial for the development of the next generation of anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.3. NLRP3 Inflammasome Inhibition [bio-protocol.org]

- 3. PAMPA | Evotec [evotec.com]

- 4. Determining the distribution of pr ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inflammasomelab.com [inflammasomelab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glpbio.com [glpbio.com]

- 11. Determining Subcellular Drug Distributions - Edgar Arriaga [grantome.com]

- 12. researchgate.net [researchgate.net]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A Probe for NLRP3 Inflammasome Inhibitor this compound Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Impact of MCC950 on ASC Oligomerization and Speck Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), forming a large, perinuclear structure known as the ASC speck. This event is a critical step for the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a valuable tool for studying NLRP3-driven inflammation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the impact of this compound on ASC oligomerization and speck formation, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing these effects.

Introduction to the NLRP3 Inflammasome and ASC Speck Formation

The innate immune system relies on a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) is a cytosolic PRR that, upon activation by a diverse array of stimuli, assembles a multiprotein complex known as the NLRP3 inflammasome.[1]

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, provided by a wide range of stimuli such as ATP, nigericin, or crystalline substances, triggers the oligomerization of NLRP3.[2]

Activated NLRP3 recruits the adaptor protein ASC through homotypic pyrin domain (PYD) interactions. ASC then recruits pro-caspase-1 via its caspase activation and recruitment domain (CARD), leading to the proximity-induced auto-cleavage and activation of caspase-1.[1] A hallmark of NLRP3 inflammasome activation is the oligomerization of ASC into a large, single, perinuclear structure called the ASC speck, which can be visualized by fluorescence microscopy.[3][4] This speck serves as a platform for robust caspase-1 activation.[4]

This compound: A Specific Inhibitor of the NLRP3 Inflammasome

This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[5] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[5][6] Importantly, this compound does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5]

Mechanism of Action

This compound directly targets the NLRP3 protein.[7][8] Specifically, it interacts with the Walker B motif within the NACHT domain of NLRP3.[7][8][9] This interaction prevents the hydrolysis of ATP, which is essential for the conformational changes required for NLRP3 activation and oligomerization.[7][8] By locking NLRP3 in an inactive conformation, this compound effectively prevents the initial step of inflammasome assembly.[7] Consequently, the downstream recruitment and oligomerization of ASC, and the subsequent formation of the ASC speck, are inhibited.[6][10][11]

Quantitative Analysis of this compound's Impact on ASC Oligomerization and Speck Formation

The inhibitory effect of this compound on ASC oligomerization and speck formation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

| Parameter | Cell Type | Stimulus | IC50 Value | Reference |

| ASC Oligomerization | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 7.5 nM | [2][6] |

| ASC Speck Formation | Undifferentiated THP-1 cells | Nigericin | 3 nM | |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | [2] |

| IL-1β Release | Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 nM |

The percentage of cells forming ASC specks is significantly reduced in the presence of this compound.

| Cell Type | Stimulus | This compound Concentration | Inhibition of ASC Speck Formation | Reference |

| ASC-cerulean expressing macrophages | Nigericin | 0.05 - 10 µM | Dose-dependent decrease | [2] |

| ASC-cerulean expressing macrophages | LeuLeu-OMe | 0.05 - 10 µM | Dose-dependent decrease | [2] |

| THP-1 ASC-GFP cells | LPS + Nigericin | 10 µM | Significant reduction | [12] |

| Primary Human Keratinocytes | UVB | 5 µM | Inhibition of speck formation | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on ASC oligomerization and speck formation.

ASC Oligomerization Assay by Western Blotting

This protocol is adapted from Fernandes-Alnemri et al. (2007) and allows for the detection of endogenous ASC oligomers.[14]

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Nigericin or other NLRP3 activator

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)

-

Disuccinimidyl suberate (DSS)

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-ASC antibody

Procedure:

-

Cell Culture and Treatment:

-

Seed 1.5 x 10^6 BMDMs or THP-1 cells per well in a 6-well plate and culture overnight.[14]

-

Prime cells with 1 µg/mL LPS for 3-4 hours.

-

Pre-treat cells with desired concentrations of this compound for 30 minutes prior to stimulation.

-

Stimulate cells with an NLRP3 activator (e.g., 10 µM nigericin for 30 minutes).[12]

-

-

Cell Lysis and Pellet Collection:

-

Remove the supernatant and wash the cells with ice-cold PBS.

-

Lyse the cells with Lysis Buffer.

-

Centrifuge the lysates at 330 x g for 10 minutes at 4°C to pellet the ASC specks.[12]

-

-

Cross-linking of ASC Oligomers:

-

Wash the pellet with PBS.

-

Resuspend the pellet in PBS containing 2 mM DSS and incubate for 30 minutes at room temperature with rotation to cross-link the ASC oligomers.[12]

-

-

Western Blot Analysis:

-

Centrifuge to pellet the cross-linked specks and resuspend in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ASC antibody to detect ASC monomers and cross-linked oligomers.

-

ASC Speck Visualization by Immunofluorescence Microscopy

This protocol allows for the visualization and quantification of ASC speck formation in cells.[3][15]

Materials:

-

Cells cultured on glass coverslips or in glass-bottom dishes

-

This compound

-

LPS and NLRP3 activator

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (1-3% BSA or normal donkey serum in PBS)

-

Primary anti-ASC antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture, Treatment, and Fixation:

-

Seed cells on coverslips and treat with LPS, this compound, and an NLRP3 activator as described in the ASC oligomerization assay protocol.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.[13]

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.[13]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-ASC antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Imaging and Quantification:

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as bright, distinct puncta in the cytoplasm.

-

Quantify the percentage of cells with ASC specks by counting the number of speck-containing cells and dividing by the total number of cells in multiple fields of view.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for studying the effect of this compound.

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's impact on ASC oligomerization and speck formation.

Conclusion

This compound is a powerful and specific inhibitor of the NLRP3 inflammasome that acts by directly targeting NLRP3 and preventing its activation. This leads to a potent inhibition of downstream events, including ASC oligomerization and the formation of the ASC speck, which are critical for caspase-1 activation and pro-inflammatory cytokine release. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target NLRP3-driven inflammation. The use of this compound in the described assays will continue to be instrumental in elucidating the intricate mechanisms of inflammasome activation and in the development of novel therapeutics for a wide range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]

- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. | Semantic Scholar [semanticscholar.org]

- 12. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ASC Speck Formation after Inflammasome Activation in Primary Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. adipogen.com [adipogen.com]

The Specificity of MCC950 for the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This compound has been instrumental as a research tool and a template for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Understanding its precise mechanism and specificity is critical for the accurate interpretation of experimental results and for the advancement of next-generation NLRP3 inhibitors.

Executive Summary

This compound is a diarylsulfonylurea-containing compound that potently and specifically inhibits the NLRP3 inflammasome at nanomolar concentrations.[1][2][3] It directly binds to the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif involved in ATP hydrolysis.[4][5][6][7] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of the inflammasome complex.[8][9] Extensive studies have demonstrated that this compound does not inhibit other known inflammasomes, such as AIM2, NLRC4, and NLRP1, nor does it interfere with upstream signaling events like potassium efflux or calcium flux.[1][2][10][11] While highly specific for NLRP3, at higher concentrations, an off-target activity on Carbonic Anhydrase 2 (CA2) has been identified.[8][12][13][14]

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against the NLRP3 inflammasome and its off-target, Carbonic Anhydrase 2.

| Target | Cell Type/Assay Condition | Readout | IC50 | Reference |

| NLRP3 Inflammasome | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~7.5 nM | [1] |

| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | ~8.1 nM | [1] | |

| THP-1-derived macrophages | Pyroptosis | 0.2 µM | [8][13] | |

| Off-Target: Carbonic Anhydrase 2 (CA2) | Biochemical Assay (esterase activity) | Enzyme Inhibition | 11 µM | [8][12][13][15] |

Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity